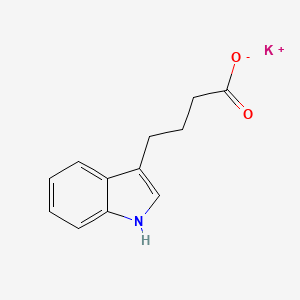

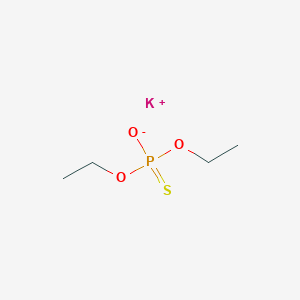

potassium;4-(1H-indol-3-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adagrasib is a small molecule inhibitor that targets the KRAS G12C mutation, which is commonly found in various types of cancer, including non-small cell lung cancer and colorectal cancer . This compound has shown promise in clinical trials and has been approved for use in specific cancer treatments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adagrasib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to introduce functional groups that enhance its activity and selectivity. The synthetic route typically involves:

Formation of the core structure: This step involves the construction of the core scaffold of adagrasib through a series of condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity towards the KRAS G12C mutation. These modifications are achieved through reactions such as alkylation, acylation, and amination.

Industrial Production Methods

The industrial production of adagrasib involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control.

Analyse Chemischer Reaktionen

Types of Reactions

Adagrasib undergoes various chemical reactions, including:

Oxidation: Adagrasib can undergo oxidation reactions, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert adagrasib into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups in adagrasib with other groups, potentially altering its activity.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of adagrasib, which may have different pharmacological properties and activities.

Wissenschaftliche Forschungsanwendungen

Adagrasib has a wide range of scientific research applications, including:

Chemistry: Adagrasib is used as a tool compound to study the structure-activity relationships of KRAS inhibitors and to develop new inhibitors with improved properties.

Biology: In biological research, adagrasib is used to investigate the role of the KRAS G12C mutation in cancer progression and to study the molecular mechanisms underlying its inhibition.

Medicine: Adagrasib is used in clinical trials to evaluate its efficacy and safety in treating various cancers with the KRAS G12C mutation. It has shown promising results in reducing tumor size and improving patient outcomes.

Industry: In the pharmaceutical industry, adagrasib is used as a lead compound for the development of new cancer therapies targeting the KRAS G12C mutation.

Wirkmechanismus

Adagrasib exerts its effects by selectively binding to the KRAS G12C mutant protein and inhibiting its activity. The KRAS G12C mutation results in a constitutively active form of the KRAS protein, which drives cancer cell proliferation and survival. Adagrasib binds to the mutant protein and locks it in an inactive state, preventing it from transmitting growth signals to the cell. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Adagrasib is unique among KRAS inhibitors due to its high selectivity and potency towards the KRAS G12C mutation. Similar compounds include:

Sotorasib: Another KRAS G12C inhibitor with similar mechanisms of action but different pharmacokinetic properties.

MRTX849: A KRAS G12C inhibitor with a different chemical structure but similar target specificity.

AMG 510: A KRAS G12C inhibitor that has shown efficacy in clinical trials but differs in its binding affinity and selectivity.

Adagrasib stands out due to its optimized pharmacokinetic profile, which allows for sustained inhibition of the KRAS G12C mutant protein and improved clinical outcomes.

Eigenschaften

IUPAC Name |

potassium;4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.K/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWDHJYSJOSTSJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2,3-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B7775380.png)

![2-[(3-Methyl-4-nitrophenoxy)methyl]oxirane](/img/structure/B7775422.png)

![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride](/img/structure/B7775475.png)